molecular formula C20H24N4O B2984237 4-(5-Isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine CAS No. 899415-41-9

4-(5-Isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine

Cat. No.: B2984237
CAS No.: 899415-41-9
M. Wt: 336.439
InChI Key: NULASUUEBOYICQ-UHFFFAOYSA-N
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Description

4-(5-Isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine: is a complex organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines. This compound features a pyrazolo[1,5-a]pyrimidine core substituted with an isopropyl group at the 5-position, a methyl group at the 2-position, a phenyl group at the 3-position, and a morpholine group at the 7-position. Its intricate structure makes it a subject of interest in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine typically involves multiple steps, starting with the construction of the pyrazolo[1,5-a]pyrimidine core[_{{{CITATION{{{2{Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c ...](https://link.springer.com/content/pdf/10.1186/s13065-017-0282-4.pdf). One common approach is the reaction of a suitable pyrazole derivative with a phenyl-substituted aldehyde or ketone under acidic conditions[{{{CITATION{{{2{Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo5,1-c .... The reaction conditions often require the use of strong acids, such as hydrochloric acid, and heating to promote the formation of the pyrazolo[1,5-a]pyrimidine ring[{{{CITATION{{{_2{Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo5,1-c ....

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes[_{{{CITATION{{{_2{Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo5,1-c .... The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity while minimizing waste and byproducts.

Chemical Reactions Analysis

Types of Reactions

4-(5-Isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states[_{{{CITATION{{{_2{Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo5,1-c ....

  • Reduction: : Reduction reactions can be used to modify the compound's functional groups[_{{{CITATION{{{_2{Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo5,1-c ....

  • Substitution: : Substitution reactions can introduce new substituents at different positions on the pyrazolo[1,5-a]pyrimidine core.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃)[_{{{CITATION{{{_2{Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo5,1-c ....

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used[_{{{CITATION{{{_2{Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo5,1-c ....

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern[_{{{CITATION{{{_2{Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo5,1-c ....

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound[_{{{CITATION{{{_2{Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo5,1-c .... These products can exhibit different biological and chemical properties, making them useful in various applications.

Scientific Research Applications

4-(5-Isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine: has several scientific research applications:

  • Chemistry: : The compound is used as a building block in organic synthesis and as a reagent in chemical reactions[_{{{CITATION{{{_2{Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo5,1-c ....

  • Biology: : It serves as a tool in biological studies to investigate cellular processes and molecular interactions[_{{{CITATION{{{_2{Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo5,1-c ....

  • Medicine: : The compound has potential therapeutic applications, including the development of new drugs[_{{{CITATION{{{_2{Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo5,1-c ....

  • Industry: : It is used in the production of materials and chemicals with specific properties[_{{{CITATION{{{_2{Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo5,1-c ....

Mechanism of Action

The mechanism by which 4-(5-Isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine exerts its effects involves interactions with specific molecular targets and pathways[_{{{CITATION{{{_2{Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo5,1-c .... The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism depends on the context in which the compound is used and the specific biological system under study.

Comparison with Similar Compounds

4-(5-Isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine: can be compared with other similar compounds, such as:

  • Roscovitine: : A well-known pyrazolo[1,5-a]pyrimidine derivative used in biological research[_{{{CITATION{{{_3{Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ]1,2,4 ....

  • Pyrazolo[3,4-d]pyrimidine: : Another related compound with applications in medicinal chemistry[_{{{CITATION{{{_3{Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ]1,2,4 ....

  • Phenylpyrazoles: : A class of compounds containing a phenylpyrazole skeleton.

These compounds share structural similarities but may differ in their functional groups, leading to variations in their chemical and biological properties[_{{{CITATION{{{3{Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ]1,2,4 ...[{{{CITATION{{{_4{5-(2-PHENYLPYRAZOLO[1,5-A]PYRIDIN-3-YL)-1H-PYRAZOLO[3,4-C]PYRIDAZIN-3 ...](https://go.drugbank.com/drugs/DB07794).

Properties

IUPAC Name

4-(2-methyl-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O/c1-14(2)17-13-18(23-9-11-25-12-10-23)24-20(21-17)19(15(3)22-24)16-7-5-4-6-8-16/h4-8,13-14H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NULASUUEBOYICQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)C)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648426
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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